1-(2-Amino-2-oxoethyl)-5-oxo-L-proline
CAS No.: 682774-00-1
Cat. No.: VC16795186
Molecular Formula: C7H10N2O4
Molecular Weight: 186.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 682774-00-1 |
|---|---|
| Molecular Formula | C7H10N2O4 |
| Molecular Weight | 186.17 g/mol |
| IUPAC Name | (2S)-1-(2-amino-2-oxoethyl)-5-oxopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H10N2O4/c8-5(10)3-9-4(7(12)13)1-2-6(9)11/h4H,1-3H2,(H2,8,10)(H,12,13)/t4-/m0/s1 |
| Standard InChI Key | QRFNNPRZQYSBOL-BYPYZUCNSA-N |
| Isomeric SMILES | C1CC(=O)N([C@@H]1C(=O)O)CC(=O)N |
| Canonical SMILES | C1CC(=O)N(C1C(=O)O)CC(=O)N |
Introduction
Structural Characterization and Nomenclature
Core Chemical Architecture
The compound’s systematic IUPAC name, 1-(2-amino-2-oxoethyl)-5-oxo-L-proline, reflects its bifunctional modification of the proline scaffold:
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5-oxo-L-proline: A cyclic secondary amine with a ketone group at the 5-position, forming a pyrrolidone ring .
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1-(2-amino-2-oxoethyl) substituent: An ethyl chain terminating in an amino-oxo group (-NH-C(=O)-), introducing both hydrogen-bonding capacity and conformational rigidity.
The molecular formula is C₈H₁₁N₂O₄ (calculated molecular weight: 217.19 g/mol), distinguishing it from simpler proline derivatives like 5-oxo-L-prolyl-L-proline (C₁₀H₁₄N₂O₄) .
Stereochemical Considerations
The L-configuration at the proline α-carbon ensures compatibility with biological systems, akin to endogenous amino acids. The 2-amino-2-oxoethyl group’s spatial orientation may influence interactions with enzymes such as 5-oxo-L-prolinase, which processes 5-oxo-proline derivatives .
Synthesis and Derivative Formation
Synthetic Pathways
While no direct synthesis of 1-(2-amino-2-oxoethyl)-5-oxo-L-proline is reported, analogous methodologies from prodrug development provide a framework:
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Core scaffold formation: 5-oxo-L-proline is synthesized via cyclization of L-glutamate or oxidation of L-proline .
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Alkylation at the 1-position: Reacting 5-oxo-L-proline with bromoacetamide derivatives under basic conditions could introduce the 2-amino-2-oxoethyl group, as seen in the synthesis of thienopyridine prodrugs .
Representative Reaction Scheme:
Purification and Characterization
Post-synthetic purification likely involves chromatography (e.g., silica gel or HPLC) and verification via:
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Mass spectrometry: Expected [M+H]⁺ peak at m/z 217.19.
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NMR spectroscopy: Distinct signals for the pyrrolidone ring (δ 2.0–3.5 ppm) and the 2-oxoethyl group (δ 4.0–4.5 ppm for CH₂, δ 8.1 ppm for amide NH) .
Physicochemical Properties
Stability and Solubility
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Aqueous solubility: Moderate, due to polar groups (-COOH, -CONH₂), but limited by the hydrophobic pyrrolidone ring.
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Thermal stability: Decomposition above 200°C, consistent with peptide-like compounds .
Acid-Base Behavior
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pKa values:
Applications and Therapeutic Relevance
Antithrombotic Agents
Proline derivatives are key in antiplatelet therapies (e.g., clopidogrel) . The 2-amino-2-oxoethyl group could enhance metabolic stability or target specificity.
Neuromodulation
5-Oxo-proline derivatives influence glutamate pathways , suggesting potential applications in neurodegenerative diseases.
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